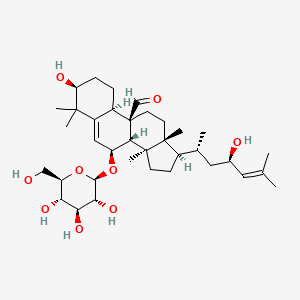

Momordicin IV

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Momordica charantia. This compound is known for its various biological activities and potential therapeutic applications. It is one of several cucurbitane derivatives present in the plant, which has been traditionally used in folk medicine for its medicinal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Momordicin IV can be extracted from the leaves of Momordica charantia using methanol. The extraction process involves isolating and purifying the compound through silica gel and Sephadex LH-20 column chromatographies . The resulting compound is structurally elucidated using nuclear magnetic resonance (NMR) spectroscopy.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from the plant material. The leaves of Momordica charantia are harvested, dried, and ground before being subjected to methanol extraction. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Momordicin IV undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with enhanced biological activity, while reduction reactions may produce reduced forms of the compound with different therapeutic properties.

Scientific Research Applications

Momordicin IV has been extensively studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. Some of its notable applications include:

Anti-diabetic Properties: This compound has been shown to possess hypoglycemic effects, making it a potential candidate for the treatment of diabetes.

Anti-cancer Activity: Research has demonstrated that this compound exhibits anti-tumor properties, which could be useful in developing cancer therapies.

Anti-inflammatory Effects: The compound has been found to have anti-inflammatory properties, which may be beneficial in treating inflammatory conditions.

Antimicrobial Activity: This compound has shown effectiveness against various microbial pathogens, indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of Momordicin IV involves its interaction with specific molecular targets and pathways within the body. The compound exerts its effects by modulating various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis. For example, its anti-diabetic effects are attributed to its ability to enhance insulin sensitivity and regulate glucose metabolism .

Comparison with Similar Compounds

Momordicin IV is part of a group of cucurbitane derivatives found in Momordica charantia. Similar compounds include Momordicin I, Momordicoside K, and Momordicoside L. While these compounds share structural similarities, this compound is unique in its specific biological activities and therapeutic potential .

Momordicin I: Known for its anti-inflammatory and anti-cancer properties.

Momordicoside K: Exhibits hypoglycemic and antioxidant activities.

Momordicoside L: Demonstrates antimicrobial and anti-tumor effects.

Properties

Molecular Formula |

C36H58O9 |

|---|---|

Molecular Weight |

634.8 g/mol |

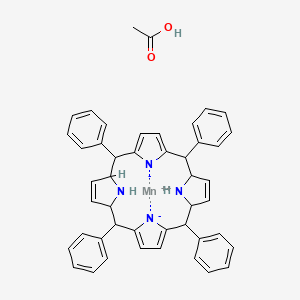

IUPAC Name |

(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-17-[(2R,4R)-4-hydroxy-6-methylhept-5-en-2-yl]-4,4,13,14-tetramethyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde |

InChI |

InChI=1S/C36H58O9/c1-19(2)14-21(39)15-20(3)22-10-11-35(7)31-25(44-32-30(43)29(42)28(41)26(17-37)45-32)16-24-23(8-9-27(40)33(24,4)5)36(31,18-38)13-12-34(22,35)6/h14,16,18,20-23,25-32,37,39-43H,8-13,15,17H2,1-7H3/t20-,21+,22-,23-,25+,26-,27+,28-,29+,30-,31+,32-,34-,35+,36-/m1/s1 |

InChI Key |

OGYOYYHXZZLIRV-ODMNCKKZSA-N |

Isomeric SMILES |

C[C@H](C[C@H](C=C(C)C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=O)C)C |

Canonical SMILES |

CC(CC(C=C(C)C)O)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C=O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)

![N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt](/img/structure/B13409459.png)